

Application of D(+)-Trehalose Dihydrate in Solid-Surface Vitrification of Oocytes

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Compound of Interest

Compound Name: *D(+)-Trehalose dihydrate*

Cat. No.: *B13706689*

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Introduction

D(+)-Trehalose dihydrate, a non-reducing disaccharide, has emerged as a significant cryoprotectant in the vitrification of oocytes. Its ability to stabilize cell membranes and proteins during extreme dehydration and temperature changes makes it a valuable component in cryopreservation media.[1] This document provides detailed application notes and protocols for the use of **D(+)-Trehalose dihydrate** in the solid-surface vitrification of oocytes, targeted towards researchers, scientists, and professionals in drug development.

Solid-surface vitrification is a technique that facilitates an ultra-rapid cooling rate by bringing oocytes in a small volume of vitrification solution into direct contact with a pre-cooled metal surface.[2][3] This method, in combination with effective cryoprotectants like trehalose, aims to minimize intracellular ice crystal formation, a major cause of cellular damage during cryopreservation.[3]

Application Notes

D(+)-Trehalose dihydrate is primarily used as an extracellular cryoprotectant in oocyte vitrification, often in combination with penetrating cryoprotectants such as dimethyl sulfoxide (DMSO) and ethylene glycol (EG).[4] The optimal concentration for extracellular trehalose is frequently cited as 0.5 M.[5][6] Some studies have also explored the microinjection of trehalose to act as an intracellular cryoprotectant, which has shown to improve cryosurvival rates.[7][8]

The combination of intracellular and extracellular trehalose, along with low concentrations of conventional penetrating cryoprotectants (e.g., 0.5 M DMSO), has been demonstrated to yield high survival, fertilization, and embryonic development rates, comparable to untreated controls. [7][8] Trehalose is considered superior to other sugars like sucrose in some studies due to its effectiveness in membrane stabilization.[6] Research has shown that a vitrification medium containing 0.5 mol/l trehalose, combined with 16.5% EG and 16.5% DMSO, resulted in lower apoptosis rates in vitrified oocytes compared to a sucrose-based medium.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of **D(+)-Trehalose dihydrate** in oocyte vitrification.

Table 1: Oocyte Survival and Developmental Competence with Trehalose

Treatment Group	Extracellular Trehalose Conc.	Other Cryoprotectants	Survival Rate (%)	Fertilization Rate (%)	Cleavage Rate (%)	Blastocyst Rate (%)	Reference
Trehalose + DMSO	0.5 M	0.5 M DMSO	96	87	-	-	[7]
Extracellular Trehalose	0.5 M	None	14 (at -60°C)	-	-	-	[7]
Trehalose Vitrication	0.5 mol/l	16.5% EG, 16.5% DMSO	-	-	-	15.7	[5][9]
HPC + Trehalose	Not Specified	Hydroxypropyl cellulose	91.3	-	-	30.2 (per injected oocyte)	[10]
Trehalose Maturation & Vitrication	100 mM (in maturation)	0.5M Sucrose, 16.5% DMSO, 16.5% EG	-	55.3	41	-	[11]

Table 2: Comparison of Trehalose and Sucrose in Oocyte Vitrication

Cryoprotectant Medium	Apoptotic Rate (%)	Embryo Development (2-cell)	Embryo Development (8-cell)	Reference
Trehalose (0.5 mol/l) + EG + DMSO	16	Superior to Sucrose	Superior to Sucrose	[4] [5]
Sucrose (0.5 mol/l) + EG + DMSO	28	Inferior to Trehalose	Inferior to Trehalose	[4] [5]

Experimental Protocols

Protocol 1: Solid-Surface Vitrification of Mouse Oocytes with Intracellular and Extracellular Trehalose

This protocol is based on the methodology described by Eroglu et al. (2009).[\[7\]](#)[\[8\]](#)

Materials:

- Metaphase II (MII) mouse oocytes
- HEPES-buffered DMEM/F-12
- **D(+)-Trehalose dihydrate**
- Dimethyl sulfoxide (DMSO)
- Microinjection system
- Solid surface for vitrification (e.g., pre-cooled metal block)
- Liquid nitrogen

Procedure:

- Oocyte Preparation: Collect MII oocytes and maintain them in HEPES-buffered DMEM/F-12.

- Intracellular Trehalose Loading (Optional):
 - Prepare a 0.15 M trehalose solution in the injection buffer.
 - Microinject the trehalose solution into the oocytes. The final intracellular concentration should be between 0.05 and 0.08 M.[\[7\]](#)
- Equilibration:
 - Prepare an equilibration solution of 0.5 M DMSO in DMEM/F-12.
 - Incubate the oocytes (with or without intracellular trehalose) in the equilibration solution.
- Vitrification:
 - Prepare a vitrification solution containing 0.5 M extracellular trehalose and 0.5 M DMSO in DMEM/F-12.
 - Transfer the equilibrated oocytes into a small droplet (1-2 μ L) of the vitrification solution.
 - Place the droplet onto a pre-cooled solid surface submerged in liquid nitrogen.
- Storage: Store the vitrified oocytes in liquid nitrogen.

Warming Procedure:

- Warming Solution Preparation: Prepare warming solutions with decreasing concentrations of trehalose (e.g., 0.5 M, 0.25 M, 0.125 M, and 0 M) in DMEM/F-12.
- Warming:
 - Rapidly transfer the carrier with the vitrified oocytes from liquid nitrogen into the 0.5 M trehalose warming solution at 37°C.
 - Sequentially move the oocytes through the decreasing concentrations of trehalose solutions to allow for gradual rehydration.

- Post-Warming Culture: Culture the warmed oocytes in an appropriate medium for further assessment.

Protocol 2: Vitrification of Oocytes using Trehalose, EG, and DMSO

This protocol is based on the methods described in studies comparing trehalose and sucrose. [\[4\]](#)[\[5\]](#)

Materials:

- MII oocytes
- Base medium (e.g., TCM 199 with 20% FCS)
- Ethylene glycol (EG)
- Dimethyl sulfoxide (DMSO)
- **D(+)-Trehalose dihydrate**
- Solid surface for vitrification
- Liquid nitrogen

Procedure:

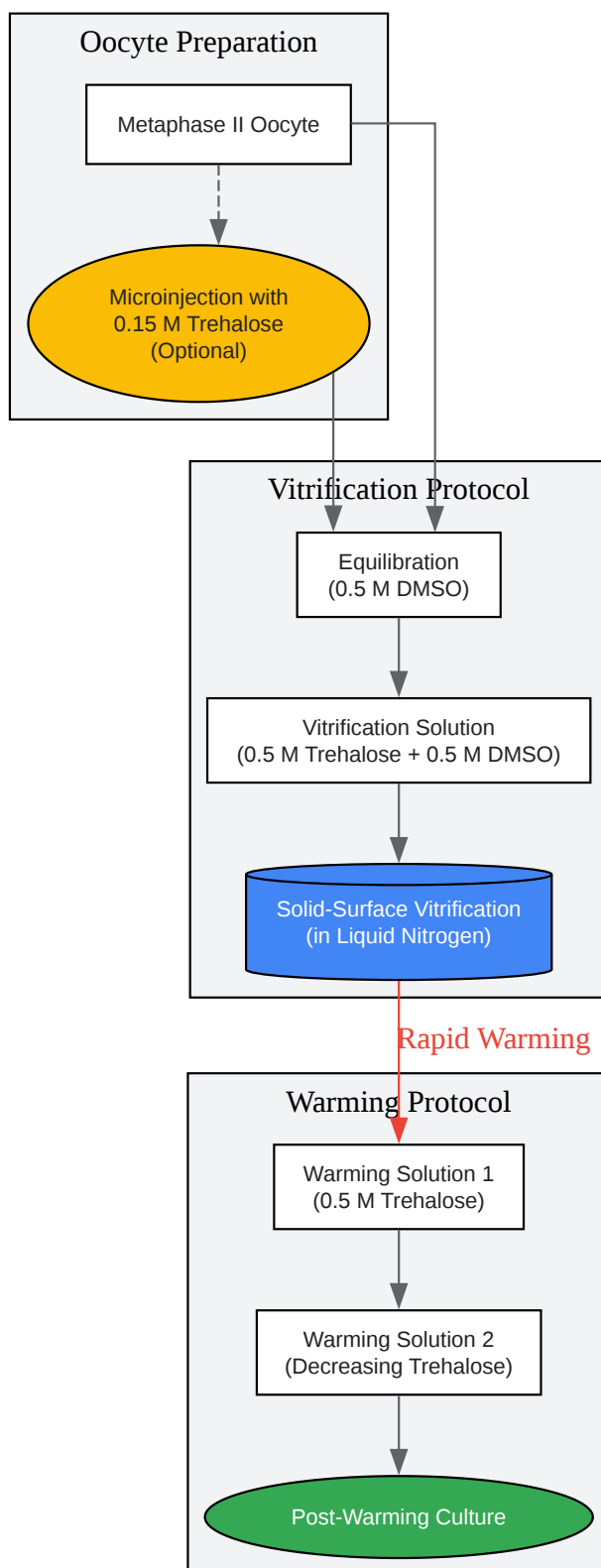
- Equilibration Solution (ES): Prepare an equilibration solution containing 7.5% EG and 7.5% DMSO in the base medium.
- Vitrification Solution (VS): Prepare a vitrification solution containing 16.5% EG, 16.5% DMSO, and 0.5 M trehalose in the base medium.[\[4\]](#)[\[5\]](#)
- Equilibration:
 - Place the oocytes in the equilibration solution for 5-10 minutes.
- Vitrification:

- Transfer the equilibrated oocytes to a droplet of the vitrification solution for 25-30 seconds.
- Load the oocytes in a minimal volume of VS onto a cryo-device (e.g., Cryotop).
- Plunge the cryo-device directly into liquid nitrogen.
- Storage: Store in liquid nitrogen.

Warming Procedure:

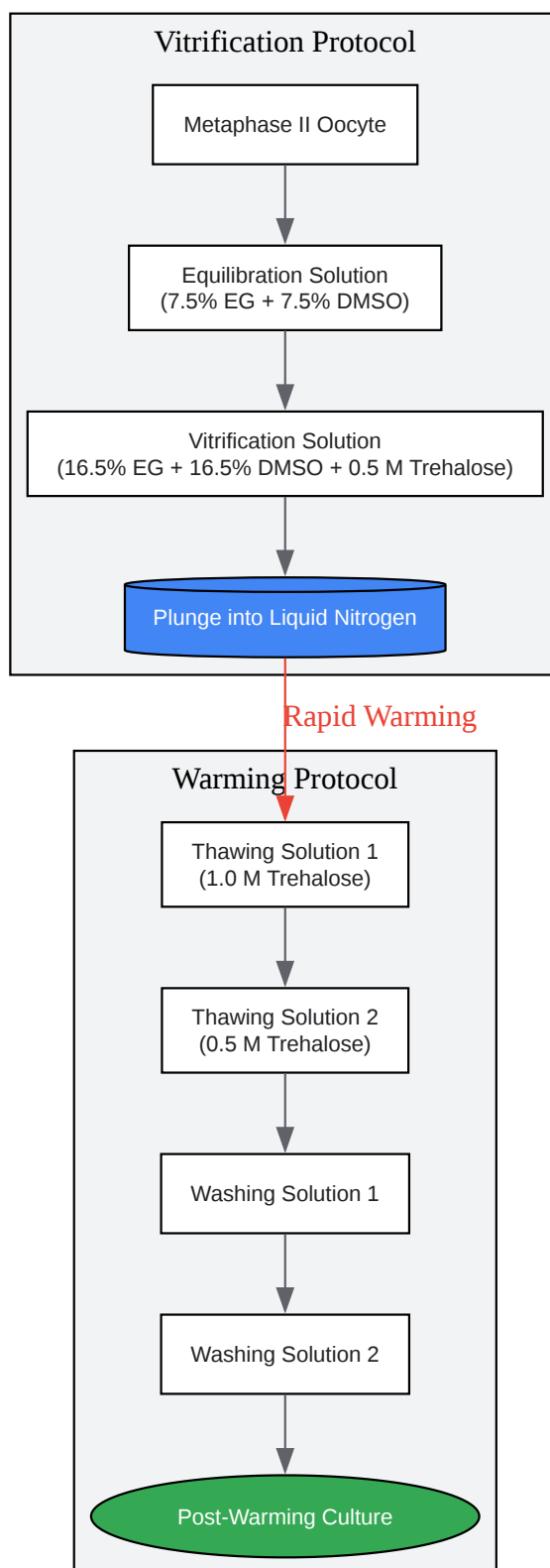
- Warming Solution Preparation: Prepare a series of warming solutions with decreasing concentrations of trehalose and cryoprotectants.
 - TS1: 1.0 M trehalose in base medium.
 - TS2: 0.5 M trehalose in base medium.
 - WS: Base medium.
- Warming:
 - Quickly move the cryo-device from liquid nitrogen into the TS1 solution at 37°C for 1 minute.
 - Transfer the oocytes to TS2 for 3 minutes.
 - Transfer the oocytes to WS for 5 minutes.
 - Wash the oocytes in fresh WS for another 5 minutes.
- Post-Warming Culture: Culture the oocytes as required.

Visualizations



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Caption: Workflow for Oocyte Vitrification with Trehalose and DMSO.



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Caption: Vitrification Workflow with Trehalose, EG, and DMSO.

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